trans-3-Amino-4-methylthiopyrrolidine
Description
trans-3-Amino-4-methylthiopyrrolidine is a bicyclic pyrrolidine derivative characterized by a five-membered saturated ring containing nitrogen and sulfur atoms. Its structure includes a trans-configuration of the amino (-NH₂) and methylthio (-SCH₃) groups at positions 3 and 4, respectively (Figure 1). This stereochemical arrangement imparts unique electronic and steric properties, making it a valuable intermediate in synthesizing complex heterocyclic compounds, particularly those with fused thiazolo and pyrrolo motifs .
Properties
Molecular Formula |
C5H12N2S |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
(3R,4R)-4-methylsulfanylpyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2S/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 |
InChI Key |
WCFVFCRNHOCMTJ-RFZPGFLSSA-N |
Isomeric SMILES |
CS[C@@H]1CNC[C@H]1N |
Canonical SMILES |
CSC1CNCC1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Molecular formula: C₅H₁₀N₂S
- Functional groups: Primary amine, methylthioether
- Stereochemistry: Trans configuration at C3 and C4
Comparison with Structurally Similar Compounds
The reactivity and applications of trans-3-Amino-4-methylthiopyrrolidine are best understood in comparison to analogous pyrrolidine derivatives. Below, we analyze its structural and functional distinctions from related compounds, supported by synthetic and reactivity data.
2.1. cis-3-Amino-4-methylthiopyrrolidine
The cis isomer shares the same molecular formula but differs in stereochemistry. Studies show that the trans configuration exhibits:
- Lower steric hindrance between the amino and methylthio groups, enabling smoother nucleophilic reactions.
- Enhanced solubility in polar aprotic solvents (e.g., DMF) due to reduced intramolecular hydrogen bonding compared to the cis isomer.
Reactivity Example :
In the synthesis of pyrrolo-thiazolo-pyrimidine derivatives (e.g., compounds 12 and 13 in ), the trans isomer reacts efficiently with pyridine derivatives (e.g., 10 , 11 ) to form fused heterocycles. The cis isomer, by contrast, shows slower reaction kinetics and lower yields due to steric clashes during cyclization.
2.2. 3-Amino-4-hydroxypyrrolidine
Replacing the methylthio group with a hydroxyl (-OH) group alters electronic and hydrogen-bonding properties:
- Reduced nucleophilicity: The -SCH₃ group in this compound is a stronger electron donor than -OH, facilitating thiazole ring formation in reactions with electrophilic reagents.
- Acid sensitivity: The hydroxyl group in 3-amino-4-hydroxypyrrolidine necessitates protective-group strategies (e.g., silylation) during acidic or high-temperature reactions, whereas the methylthioether in the trans compound is stable under similar conditions.
2.3. 3-Amino-4-methylpyrrolidine
This compound lacks the sulfur atom, replacing -SCH₃ with -CH₃. Key differences include:
- Inability to form sulfur-containing heterocycles: The absence of sulfur precludes participation in thiazolo or thiadiazole ring formations, a critical advantage of this compound in synthesizing compounds like 12 and 13 .
- Lower polarity : The methyl group reduces solubility in DMF, limiting utility in reactions requiring polar aprotic solvents.
Data Table: Comparative Analysis of Pyrrolidine Derivatives
Research Findings and Mechanistic Insights
- Role in Fused Heterocycle Synthesis: this compound serves as a sulfur donor in forming the thiazolo ring of compounds like 13, where its methylthio group reacts with cyano or imino groups in pyridine derivatives (e.g., 11) to generate carboxamide linkages .
- Steric vs. Electronic Effects: The trans configuration minimizes steric repulsion between substituents, allowing the amino group to act as a nucleophile while the methylthio group stabilizes transition states through electron donation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
